2-Cyclohexyl-4,4,4-trifluorobutanoic acid

Descripción general

Descripción

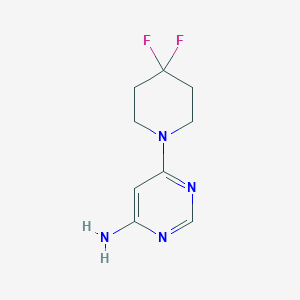

“2-Cyclohexyl-4,4,4-trifluorobutanoic acid” is a chemical compound that can be purchased online . It is a derivative of 3-Cyclopentyl-4,4,4-trifluorobutanoic Acid (CAS# 142847-01-6), which is useful for the preparation of a2 antagonists .

Synthesis Analysis

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in great demand as bioisostere of leucine moiety in drug design . A method has been developed for large-scale (>150 g) preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3-CH2-I under basic conditions .Molecular Structure Analysis

The molecular formula of “2-Cyclohexyl-4,4,4-trifluorobutanoic acid” is C10H15F3O2 . The molecular weight is 224.22 .Chemical Reactions Analysis

The synthesis of “2-Cyclohexyl-4,4,4-trifluorobutanoic acid” involves the alkylation of a Ni (II) complex with CF3-CH2-I under basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclohexyl-4,4,4-trifluorobutanoic acid” include a melting point of 59-61°C . It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amino Acids

2-Cyclohexyl-4,4,4-trifluorobutanoic acid: is utilized in the asymmetric synthesis of amino acids, particularly as a bioisostere of leucine. This application is crucial in drug design, where enantiomerically pure derivatives of amino acids are required. The compound serves as a precursor for the synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, which is in high demand for its ability to mimic the three-dimensional structure of targeted protein receptors .

Drug Design and Development

In the realm of drug design, the incorporation of fluorinated residues, such as those derived from 2-Cyclohexyl-4,4,4-trifluorobutanoic acid , is a strategic approach to enhance the metabolic stability of drug molecules. The fluorine substitution is known to improve the bioactivity and pharmacokinetics of drugs by providing additional subtle properties that can be fine-tuned .

Large-Scale Synthesis

The compound is also significant in the large-scale synthesis of fluorinated amino acids. A method has been developed for the preparation of over 300 grams of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, showcasing the compound’s utility in industrial applications where large quantities are required .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is a derivative of 3-cyclopentyl-4,4,4-trifluorobutanoic acid , which is useful for the preparation of a2 antagonists . This suggests that it may interact with similar targets.

Pharmacokinetics

Its solubility in chloroform and methanol is slight , which might affect its absorption and distribution.

Propiedades

IUPAC Name |

2-cyclohexyl-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3O2/c11-10(12,13)6-8(9(14)15)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQIFWSUEAMSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine](/img/structure/B1479361.png)

![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol](/img/structure/B1479366.png)